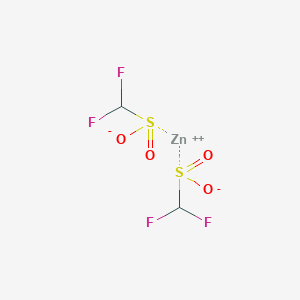

Zn(SO2CF2H)2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zn(SO2CF2H)2, also known as Zinc difluoromethanesulfinate, is a reagent widely used to incorporate difluoromethyl functionality onto biologically significant structural motifs .

Synthesis Analysis

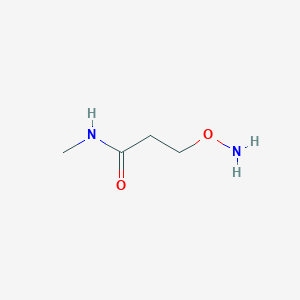

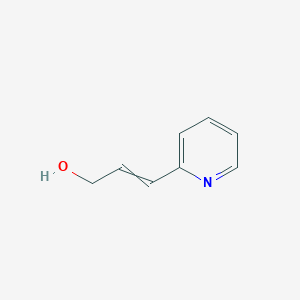

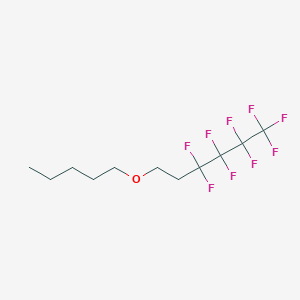

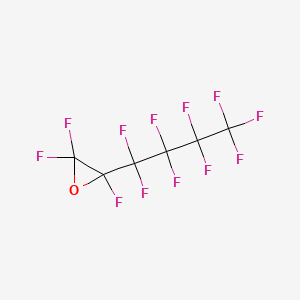

Zn(SO2CF2H)2, also known as DFMS, is used for the innate difluoromethylation of organic substrates via a radical process . This method is mild, operationally simple, chemoselective, and scalable. It is compatible with a range of nitrogen-containing heteroarene substrates of varying complexity .Molecular Structure Analysis

The molecular structure of Zn(SO2CF2H)2 has been studied using infrared and Raman spectroscopies . Ab initio calculations were used to study the structures and vibrational properties of the compound and its SO2CF2H- anion .Chemical Reactions Analysis

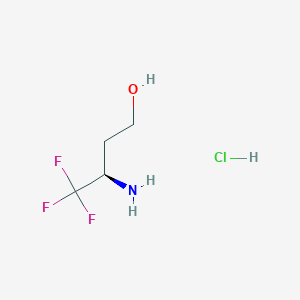

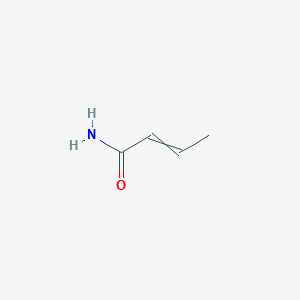

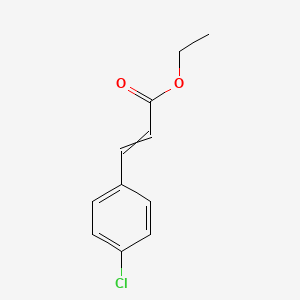

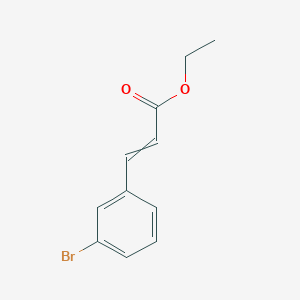

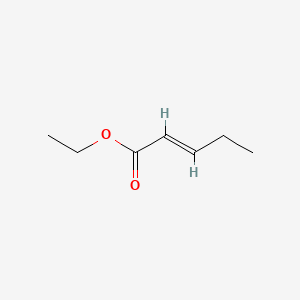

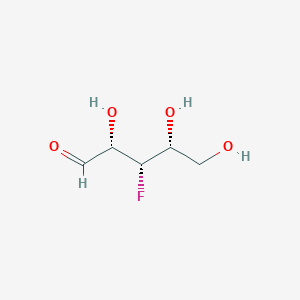

Zn(SO2CF2H)2 is used to difluoromethylate compounds such as heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids . It is also used for the innate difluoromethylation of organic substrates via a radical process .Aplicaciones Científicas De Investigación

Gas Sorption and Storage

Zn-based metal-organic frameworks (MOFs) show significant potential in gas sorption and storage. Eddaoudi et al. (2000) and Li et al. (1998) describe porous MOFs that demonstrate high structural integrity and organization, essential for effective gas sorption isotherms. These properties are crucial for practical applications in gas storage and separation technologies (Eddaoudi et al., 2000); (Li et al., 1998).

Water Sensing and Imaging

Chen et al. (2017) discuss a Zn-MOF that demonstrates excellent potential for water sensing and thermal imaging, highlighting its responsiveness to water at a molecular level. This MOF undergoes structural transformations in the presence of water, which can be used for sensitive detection in various applications (Chen et al., 2017).

Selective Metal Ion Sensing

Khan et al. (2020) describe a luminescent 3D MOF that can be used for the selective sensing of metal ions in water. This application is particularly relevant for environmental monitoring and the detection of toxic substances in water sources (Khan et al., 2020).

Electrochemical Applications

Zhao et al. (2019) explore the use of a “water-in-deep eutectic solvent” electrolyte in enhancing the performance of Zn-based anodes for rechargeable batteries. This research contributes to the development of more efficient and durable rechargeable battery systems (Zhao et al., 2019).

Drug Therapy and Medical Applications

Refat et al. (2021) demonstrate the medicinal applications of a Zn complex in combination with stem cell therapy, offering potential therapeutic strategies against diabetes and pulmonary dysfunction. This research highlights the biomedical applications of Zn complexes (Refat et al., 2021).

Safety and Hazards

The safety data sheet for Zinc compounds suggests that they may form combustible dust concentrations in air. In contact with water, they release flammable gases which may ignite spontaneously . They should be stored under an inert atmosphere in a dry place, in a closed container, and in a well-ventilated place .

Propiedades

IUPAC Name |

zinc;difluoromethanesulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEYAPVLXKEKMP-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F4O4S2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zn(SO2CF2H)2 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942843.png)